o6-Benzyl-8-oxoguanine
Übersicht
Beschreibung
O6-Benzyl-8-oxoguanine is a metabolite of O6-benzylguanine, which is known for its role as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This compound is significant in the field of cancer research due to its ability to enhance the effectiveness of alkylating agents used in chemotherapy .
Wirkmechanismus
Target of Action
O6-Benzyl-8-oxoguanine (8-oxo-O6BG) is a modulator of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .
Mode of Action
8-oxo-O6BG irreversibly inactivates the single-turnover DNA repair protein AGT . It achieves this by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT results in the inhibition of the DNA repair mechanism, thereby increasing the sensitivity of tumor cells to alkylating agents .
Biochemical Pathways
The primary biochemical pathway affected by 8-oxo-O6BG is the DNA repair pathway . Specifically, it targets the repair of 8-oxoguanine, a highly mutagenic and the most common oxidative DNA lesion . 8-oxoguanine in DNA induces a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways .
Pharmacokinetics
The pharmacokinetics of 8-oxo-O6BG have been studied in both plasma and cerebrospinal fluid (CSF). After administration, the peak concentration of 8-oxo-O6BG in CSF was found to be 1.9±0.4 microM, with a half-life (t1/2) of 0.76±0.03 hours . Both 8-oxo-O6BG and its parent compound, O6-Benzylguanine (O6BG), were detected in the plasma 0.5-3 hours after administration . The plasma peak concentration of 8-oxo-O6BG was 0.2 microM at 30 minutes and 0.6 microM at 3 hours .
Result of Action
The primary result of 8-oxo-O6BG’s action is the increased sensitivity of tumor cells to alkylating agents . By inhibiting the DNA repair mechanism, it allows these agents to exert their cytotoxic effects more effectively .
Action Environment
The action of 8-oxo-O6BG is influenced by the presence of reactive oxygen species (ROS). ROS, including hydroxyl radicals, superoxide, and hydrogen peroxide (H2O2), are continuously generated as byproducts of aerobic metabolism . These species can oxidize biomolecules, including the guanine base in nucleic acids, making it more vulnerable to producing 8-oxoguanine . This oxidative stress environment can enhance the action of 8-oxo-O6BG.
Biochemische Analyse
Biochemical Properties
“o6-Benzyl-8-oxoguanine” is involved in the DNA repair pathways, specifically in the inactivation of the AGT . It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT enhances the sensitivity of tumor cell lines and tumor xenografts to alkylating agents .
Cellular Effects
The presence of “this compound” in cells can lead to a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . It also causes problems in aberrant quality and translational fidelity .
Molecular Mechanism
“this compound” exerts its effects at the molecular level through its interaction with AGT. It irreversibly inactivates the AGT, thereby increasing tumor-cell sensitivity to alkylating agents .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has been observed to have a half-life of 0.52+/-0.02 hours, indicating its stability over time . Its active metabolite, 8-oxo-O6BG, has a longer half-life of 0.76+/-0.03 hours .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. For instance, in nonhuman primates, a single 1-mg dose of “this compound” was well tolerated . The animals also tolerated 6 weekly intralumbar doses of “this compound” without toxicity .
Metabolic Pathways
“this compound” is involved in the DNA repair pathways . It is converted in mice, rats, and humans to an equally active, yet longer-lived metabolite, 8-oxo-O6BG, by CYP1A2, CYP3A4, and aldehyde oxidase .
Transport and Distribution
After administration, “this compound” and its active metabolite, 8-oxo-O6BG, were detected in the plasma 0.5-3 hours post-administration . This suggests that “this compound” is transported and distributed within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O6-Benzyl-8-oxoguanine can be synthesized from O6-benzylguanine through oxidation. The oxidation process typically involves the use of enzymes such as aldehyde oxidase. The reaction conditions often include the presence of oxygen and a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally prepared in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: O6-Benzyl-8-oxoguanine primarily undergoes oxidation reactions. It is formed as a result of the oxidation of O6-benzylguanine. The compound itself can participate in further oxidation reactions under specific conditions .
Common Reagents and Conditions: The oxidation of O6-benzylguanine to this compound typically involves the use of aldehyde oxidase as a catalyst. The reaction is carried out in the presence of oxygen and a suitable solvent, such as water or an organic solvent .
Major Products: The major product of the oxidation of O6-benzylguanine is this compound. Further oxidation can lead to the formation of other oxidized derivatives, depending on the reaction conditions and the presence of additional reagents .
Wissenschaftliche Forschungsanwendungen
O6-Benzyl-8-oxoguanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it is used to study the inhibition of DNA repair mechanisms, thereby enhancing the effectiveness of alkylating agents used in chemotherapy . The compound is also used in pharmacokinetic studies to understand its distribution and metabolism in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- O6-Benzylguanine
- O6-Methylguanine
- O6-Ethylguanine
Uniqueness: O6-Benzyl-8-oxoguanine is unique due to its specific role as a metabolite of O6-benzylguanine and its potent inhibitory effect on the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This makes it particularly valuable in enhancing the effectiveness of alkylating agents in cancer therapy .
Biologische Aktivität
O6-Benzyl-8-oxoguanine (8-oxoBG) is a significant metabolite of O6-benzylguanine (BG), a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This article provides a detailed exploration of the biological activity of 8-oxoBG, including its pharmacokinetics, mechanism of action, and clinical implications based on various studies.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
8-oxoBG is derived from BG through metabolic processes in the body. It exhibits similar biological activities to BG, particularly in inhibiting AGT, which plays a crucial role in DNA repair mechanisms.
This compound functions primarily as an inhibitor of AGT. The mechanism involves the transfer of its benzyl moiety to a cysteine residue at the active site of AGT, effectively blocking its activity. This inhibition leads to increased sensitivity of tumor cells to alkylating agents such as nitrosoureas, which are commonly used in cancer chemotherapy .
Pharmacokinetics
The pharmacokinetic profile of 8-oxoBG has been studied extensively:
Parameter | O6-Benzylguanine (BG) | This compound (8-oxoBG) |
---|---|---|
Half-Life | 0.5 - 2 hours | 2.8 - 9.2 hours |
Cmax | Lower than 8-oxoBG | 2.4 times higher than BG |
AUC (Area Under Curve) | Lower than 8-oxoBG | 20 times higher than BG |
Conversion Rate | Rapid conversion to 8-oxoBG | N/A |
Studies indicate that after intravenous administration, BG is quickly converted to 8-oxoBG, with the latter exhibiting a significantly longer half-life and higher plasma concentrations compared to BG .
Phase I Clinical Trials
Several clinical trials have investigated the effects of BG and its metabolite on cancer patients:
- Study Design : A Phase I trial involved administering varying doses of BG (10 to 120 mg/m²) to patients with advanced solid tumors.
- Results :
- No significant toxicity was attributed solely to BG.
- The combination with carmustine (BCNU) resulted in dose-limiting bone marrow suppression.
- AGT activity was rapidly suppressed following treatment, with recovery observed by day 43 post-treatment .
- Prolonged AGT suppression was primarily due to the effects of 8-oxoBG.
Pharmacokinetic Analysis
A study focused on the pharmacokinetics of both BG and 8-oxoBG demonstrated that:
- The elimination rate constant for 8-oxoBG is significantly lower than that for BG, leading to greater systemic exposure.
- The area under the curve (AUC) for 8-oxoBG was approximately threefold greater than that for BG, indicating enhanced bioavailability and prolonged action in vivo .
Case Studies
- Case Study on Tumor Response : In a cohort of patients treated with BG followed by nitrosourea-based chemotherapy, enhanced tumor response rates were observed due to the effective inhibition of AGT by both BG and its metabolite.
- Patient Monitoring : Plasma levels of both compounds were monitored using LC-MS/MS techniques, confirming the rapid conversion and sustained presence of 8-oxoBG post-administration .
Eigenschaften
IUPAC Name |
2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBCMAJPZWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.